n-Benzyl-3-oxo-n-phenylbutanamide
Description
N-Benzyl-3-oxo-N-phenylbutanamide is a substituted butanamide derivative characterized by a benzyl group and a phenyl group attached to the nitrogen atom of the amide backbone, along with a ketone functional group at the third carbon of the butanamide chain.
Properties
CAS No. |
73308-43-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-benzyl-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17NO2/c1-14(19)12-17(20)18(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 |
InChI Key |
GCHBRJVXCCESDN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely C₁₇H₁₇NO₂ (inferred from analogs like N-Benzyl-2-diazo-3-oxo-N-phenylbutanamide, C₁₇H₁₅N₃O₂ ).
- Functional Groups : Amide, ketone, and aromatic substituents (benzyl and phenyl).
- Applications : Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to their reactive ketone and amide moieties.
Comparison with Structurally Similar Compounds
N-Benzyl-2-diazo-3-oxo-N-phenylbutanamide
Molecular Formula : C₁₇H₁₅N₃O₂
Key Differences :
- The presence of a diazo (-N₂) group at the second carbon distinguishes this compound.
- Reactivity : The diazo group enhances reactivity, making it a precursor for cyclopropanation or carbene-mediated reactions.
- Stability: Diazo compounds are generally less stable than their non-diazo counterparts due to the high energy of the N₂ moiety.
N-Methyl-3-oxobutanamide
Molecular Formula: C₅H₉NO₂ Key Differences:
- Simpler structure with a methyl group instead of benzyl/phenyl substituents.
- Solubility: Higher polarity due to the smaller alkyl group, likely increasing solubility in polar solvents like water or ethanol.
- Applications : Used as a model compound for studying amide hydrolysis or ketone reactivity in basic environments.
N-(3-Oxo-1-phenyl-butan-2-yl)acetamide
Molecular Formula: C₁₂H₁₅NO₂ Key Differences:
- Substitution pattern differs, with a phenyl group at the first carbon and an acetamide group at the second carbon.
Pyrimido[5,4-b]indole Derivatives
Example : 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Key Differences :
- Complex heterocyclic core (pyrimidoindole) fused with the butanamide chain.
- Biological Relevance : Such structures are common in kinase inhibitors or anticancer agents due to their planar aromatic systems and hydrogen-bonding capabilities.
Comparative Data Table
Research Findings and Computational Insights
- Thermochemical Accuracy : Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional, have improved predictions of thermochemical properties (e.g., atomization energies) for amides and ketones, aiding in stability comparisons .
- Synthetic Utility: The diazo derivative (C₁₇H₁₅N₃O₂) is pivotal in metal-catalyzed reactions, whereas the non-diazo variant may serve as a stable intermediate for further functionalization .
- Biological Activity : Pyrimidoindole analogs demonstrate enhanced binding to biological targets due to their fused aromatic systems, a feature absent in simpler benzyl-phenyl butanamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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